molecular formula C7H4N2OS B13654310 Thieno[2,3-d]pyridazine-3-carbaldehyde

Thieno[2,3-d]pyridazine-3-carbaldehyde

Cat. No.: B13654310
M. Wt: 164.19 g/mol
InChI Key: BTUBHYWQVYSSJA-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyridazine-3-carbaldehyde is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and materials science. The thieno[2,3-d]pyridazine scaffold is a fused heterocyclic system known for its diverse biological activities and applications in drug discovery . The aldehyde functional group at the 3-position provides a reactive handle for further chemical modifications, such as condensation reactions to form Schiff bases or serving as a precursor for more complex molecular architectures. Researchers value this compound for developing novel pharmacologically active agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

thieno[2,3-d]pyridazine-3-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H

InChI Key

BTUBHYWQVYSSJA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)SC=C2C=O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Thieno[2,3-d]pyridazine Core

The core thieno[2,3-d]pyridazine structure is commonly synthesized by cyclization of appropriate aminothiophene derivatives with hydrazine or hydrazine derivatives. This step often involves refluxing under controlled conditions to promote ring closure.

  • For example, the reaction of 2-acetyl-3-aminothiophene derivatives with hydrazine hydrate under reflux conditions yields the corresponding thieno[2,3-d]pyridazine intermediates. This step is crucial for establishing the fused heterocyclic framework.

Introduction of the 3-Carbaldehyde Group

The aldehyde group at the 3-position can be introduced via selective formylation reactions. Common methods include:

  • Vilsmeier–Haack formylation, where the thieno[2,3-d]pyridazine intermediate is treated with phosphorus oxychloride and dimethylformamide (DMF) under reflux. This method is effective for introducing formyl groups at activated positions on heterocycles.
  • Alternatively, oxidation of methyl groups at the 3-position to aldehydes using reagents like selenium dioxide or manganese dioxide has been reported in related systems, although specific data for thieno[2,3-d]pyridazine-3-carbaldehyde is limited.

Chlorination and Subsequent Functional Group Transformations

In some synthetic routes, chlorination of the thieno[2,3-d]pyridazine core at the 4-position using phosphorus oxychloride (POCl3) is performed to activate the molecule for further substitution reactions. This chlorinated intermediate can then be used to introduce other substituents or to facilitate the formylation step.

Representative Synthetic Procedure

A general synthetic route adapted from thieno[2,3-d]pyrimidine analogs (closely related heterocycles) involves:

  • Refluxing the aminothiophene precursor with hydrazine hydrate to form the thieno[2,3-d]pyridazine ring.
  • Treating the intermediate with POCl3 to chlorinate the 4-position.
  • Performing Vilsmeier–Haack formylation using POCl3 and DMF to introduce the aldehyde group at the 3-position.
  • Purifying the final this compound by recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Step Method/Conditions Reagents Used Yield (%) Notes
Cyclization Reflux in ethanol or isopropanol Aminothiophene derivative, hydrazine hydrate 60-85 Requires careful temperature control
Chlorination (optional) Reflux, POCl3 Phosphorus oxychloride 40-80 Intermediate for further substitution
Formylation (Vilsmeier–Haack) Reflux with POCl3 and DMF POCl3, DMF 50-70 Selective formylation at 3-position
Purification Recrystallization or column chromatography Solvents: ethanol, chloroform - Purity confirmed by NMR, MS

Research Findings and Analysis

  • The cyclization step is critical and often determines the overall yield and purity of the final product. Optimizing reaction time and temperature enhances ring closure efficiency.
  • Chlorination with POCl3 is a common activation step but must be carefully monitored to avoid over-chlorination or decomposition.
  • Vilsmeier–Haack formylation is the preferred method for introducing the aldehyde group due to its regioselectivity and mild conditions. The reaction proceeds via the formation of a chloroiminium ion intermediate facilitating electrophilic aromatic substitution at the 3-position.
  • Spectroscopic data (IR, ^1H-NMR, ^13C-NMR, MS) confirm the structure of this compound, with characteristic aldehyde proton signals around 9-10 ppm and carbonyl carbon signals near 190-200 ppm in NMR spectra.
  • Alternative synthetic approaches involving oxidation or other functional group transformations are less common and generally provide lower yields or require harsher conditions.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol. Substitution reactions can introduce various functional groups into the thieno[2,3-d]pyridazine core, leading to a diverse array of derivatives.

Scientific Research Applications

Thieno[2,3-d]pyridazine-3-carbaldehyde is a chemical compound with potential applications in pharmaceutical development. Its derivatives are being explored for the development of new pharmaceuticals.

While specific data tables and case studies focused solely on this compound are not available in the provided search results, related research areas can offer insights:

1. Pyridazinone Derivatives:

  • Biological Activities: Pyridazinone derivatives, which share a core pyridazine structure, have diverse biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, anti-tubercular, antihypertensive, and analgesic properties. They also show insecticide and herbicide activity .
  • Anticancer Activity: Some pyridazinone derivatives have shown activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines . Certain compounds have also displayed good inhibition of tumor growth in mice .
  • Antimicrobial Activity: Some pyridazinone derivatives have exhibited strong inhibitory effects on the growth of Gram-positive bacteria . They might also be candidates for developing better antifungal agents .
  • Antihypertensive Activity: Certain pyridazinone derivatives have shown appreciable antihypertensive activity comparable to standard drugs like hydralazine and propranolol .

2. Pyridazine-3-carboxamides:

  • CB2 Agonists: Pyridazine-3-carboxamides have been developed as CB2-selective agonists . Some compounds have exhibited potent CB2 agonist activity and high selectivity at the CB2 receptor over the CB1 receptor .

3. Pyrazolo[3,4-b]thieno[2,3-d]-pyridine-2-carboxylic acids:

  • Anti-inflammatory and CNS Depressant Agents: Derivatives of pyrazolo[3,4-b]thieno[2,3-d]-pyridine-2-carboxylic acids are useful as anti-inflammatory agents and central nervous system depressants . They can also increase the intracellular concentration of adenosine-3',5'-cyclic monophosphate .

4. Thieno[2,3-b]pyridines:

  • 2-Aminothiophenes react with a specific reagent to yield thieno[3,2-b]pyridines, while 3-aminothiophenes give the [3,4-b] isomers .

5. Carbon-Heteroatom Bond Formation:

  • Reactions that form carbon-heteroatom bonds are crucial in synthetic organic chemistry for creating heterocyclic derivatives . Polyaniline-mediated heterogeneous catalysis is used in the synthesis of various heterocyclic derivatives, including dihydropyrimidinones, diazepines, benzimidazoles, spiro compounds, pyran derivatives, triazole derivatives, quinoxalines, and tetrahydroquinolines .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene and pyridazine rings can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, biological activities, and synthesis methods of Thieno[2,3-d]pyridazine-3-carbaldehyde and its analogues:

Compound Name Structural Features Biological Activities Synthesis Method Key Findings
This compound Pyridazine fused to thiophene; carbaldehyde at position 3 Antimicrobial, antioxidant POCl3-mediated chlorination of precursor Moderate activity due to carbaldehyde’s electrophilic reactivity
Thieno[3,2-d]pyrimidinones Pyrimidinone fused to thiophene Antiviral, anti-inflammatory Conformationally restricted synthesis Broad-spectrum activity but lower receptor selectivity
Spiro-fused thieno[2,3-d]pyrimidines Spiro junction introduces 3D rigidity EGFR, CK2, FGFR1 kinase inhibition Vilsmeier-Haack conditions Active spiro forms lose efficacy upon rearrangement due to H-bond disruption
Thieno[2,3-b]pyrazine-6-carbaldehyde Pyrazine fused to thiophene; carbaldehyde at position 6 Undefined (structural analogue) Not detailed (CAS: 857283-69-3) Lower molecular weight (164.18 g/mol) may enhance solubility
Pyrido[4,5]thieno[3,2-d]pyrimidines Additional pyridine ring fused to thienopyrimidine Antimicrobial Chloroacetone-mediated cyclization Enhanced activity from extended aromatic system
5-HT3R-targeted thieno[2,3-d]pyrimidines Substituents: ethyl, methylthio, piperazinyl Selective 5-HT3 receptor antagonism Substitution reactions High affinity (e.g., compound 32 in ) with competitive antagonism

Key Research Findings

Impact of Carbaldehyde Position: The carbaldehyde group at position 3 in this compound enhances electrophilic reactivity, facilitating nucleophilic additions critical for binding to biological targets . In contrast, Thieno[2,3-b]pyrazine-6-carbaldehyde’s carbaldehyde at position 6 may alter solubility but lacks documented bioactivity .

Role of Substituents :

  • Piperazinyl and methylthio groups in 5-HT3R-targeted derivatives improve receptor selectivity and binding energy (e.g., compound 32 in ). Conversely, spiro-fused derivatives lose activity upon rearrangement due to disrupted hydrogen bonding with kinase residues .

Aromatic System Extensions: Pyrido[4,5]thieno[3,2-d]pyrimidines exhibit enhanced antimicrobial activity compared to simpler thieno derivatives, attributed to their extended π-conjugation .

Synthesis Challenges: Thieno[3,2-d]pyrimidinones require conformationally restricted synthesis, limiting derivatization flexibility compared to POCl3-mediated routes for this compound .

Q & A

Q. What are the foundational synthetic strategies for preparing thieno[2,3-d]pyridazine-3-carbaldehyde derivatives?

The synthesis typically involves constructing the thiophene or pyrimidine core first. For example, thieno[2,3-d]pyrimidine derivatives are synthesized via cyclization of 3-aminothiophene-2-carbonitriles with ketones or aldehydes, followed by Vilsmeier-Haack formylation to introduce the carbaldehyde group. Characterization relies on IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry .

Q. How are structural modifications to the thieno[2,3-d]pyridazine core achieved to enhance solubility or reactivity?

Substituents like trifluoromethyl, phenoxy, or acetamide groups are introduced via nucleophilic substitution or acid-amine coupling reactions. For instance, reacting 2,4-dichloro-thieno[2,3-d]pyrimidine with phenols or amines under reflux conditions in acetone yields derivatives with improved solubility .

Q. What standard assays are used to evaluate the antimicrobial activity of these compounds?

The Kirby-Bauer disk diffusion method (standardized by Bauer et al.) is widely employed to assess antibacterial and antifungal activity. Zone-of-inhibition measurements are compared against reference strains, with adjustments for fastidious organisms like Haemophilus influenzae .

Advanced Research Questions

Q. How do computational methods like CoMFA/CoMSIA guide the design of thieno[2,3-d]pyridazine derivatives with target-specific activity?

3D-QSAR models (CoMFA/CoMSIA) correlate molecular fields with biological activity. For antihistaminic (H1) activity, these models identify critical steric and electrostatic regions, such as the importance of hydrophobic substituents at the 5-position and hydrogen-bond acceptors near the pyrimidine ring . Docking studies further validate binding poses in receptors like 5-HT3_3R, highlighting interactions with residues Tyr234 and Glu236 .

Q. What experimental strategies address discrepancies in reported biological activity data across studies?

Contradictions often arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion) or microbial strains. Standardizing protocols per CLSI guidelines and cross-validating with in silico ADMET predictions (e.g., bioavailability, toxicity) help reconcile results .

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) reduce reaction times and byproducts. For example, using DCC/DMAP as coupling reagents in acid-amine reactions increases yields of carbaldehyde derivatives to >70% .

Q. What role does the carbaldehyde group play in the pharmacological activity of these compounds?

The carbaldehyde moiety enhances electrophilicity, enabling Schiff base formation with biological nucleophiles (e.g., lysine residues in enzymes). This is critical in antiproliferative activity, as seen in derivatives inhibiting topoisomerase II via covalent binding .

Q. How do structural variations impact selectivity between antimicrobial and anticancer activities?

Bulky substituents (e.g., 4-bromobenzyl) enhance anticancer activity by intercalating DNA, while electron-withdrawing groups (e.g., trifluoromethyl) improve antimicrobial potency by disrupting microbial membrane integrity. Dual-activity compounds balance lipophilicity (LogP 2–3) and polar surface area (<80 Ų) .

Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

RouteKey StepsYield (%)Reference
Thiophene-firstCyclization of 3-aminothiophenes60–75
Pyrimidine-firstCondensation with aldehydes/ketones50–65
Vilsmeier-HaackFormylation of pyrimidine precursors70–85

Table 2. Biological Activity Trends by Substituent

SubstituentActivity (IC50_{50} or MIC)MechanismReference
4-TrifluoromethylphenoxyMIC: 8 µg/mL (S. aureus)Membrane disruption
6-Ethyl-4-methylpiperazinyl5-HT3_3R Ki_i: 12 nMCompetitive antagonism
Ninhydrin-hydrazoneAnticancer (HeLa IC50_{50}: 1.8 µM)Topoisomerase II inhibition

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